Methyl 2-amino-2-methyl-5-(2-methyl-1h-imidazol-1-yl)pentanoate
Description
Sulfonamides are widely studied for their biological activity, including enzyme inhibition (e.g., carbonic anhydrase) and antimicrobial properties. The stereochemistry and functional groups in this compound may influence its solubility, reactivity, and interactions with biological targets.
Properties
Molecular Formula |
C11H19N3O2 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
methyl 2-amino-2-methyl-5-(2-methylimidazol-1-yl)pentanoate |
InChI |
InChI=1S/C11H19N3O2/c1-9-13-6-8-14(9)7-4-5-11(2,12)10(15)16-3/h6,8H,4-5,7,12H2,1-3H3 |
InChI Key |
IBQQUBHTJJFTOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CCCC(C)(C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 2-amino-2-methyl-5-(2-methyl-1H-imidazol-1-yl)pentanoate typically involves the following key steps:
- Construction of the pentanoate (amino acid ester) backbone.
- Introduction of the 2-methyl-1H-imidazol-1-yl substituent at the 5-position.
- Functional group transformations to install the amino and methyl groups at the 2-position.
The synthetic route generally employs esterification of the corresponding amino acid followed by nucleophilic substitution or coupling reactions to attach the imidazole ring.
Esterification of Amino Acid Precursors
Esterification is commonly achieved by reacting the amino acid with methanol in the presence of acid catalysts or by using acid chlorides to form methyl esters. This step is crucial to obtain the methyl pentanoate framework.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | Amino acid + Methanol + Acid catalyst (e.g., HCl, H2SO4) | Formation of methyl ester | Typical Fischer esterification |
| 2 | Amino acid + Thionyl chloride (SOCl2) to form acid chloride, then methanol | Methyl ester formation | Alternative method, faster reaction |
Amino and Methyl Substitutions at the 2-Position
The amino group at the 2-position is typically introduced through amination reactions or by starting from amino acid derivatives already bearing the amino functionality.
- Methyl substitution at the 2-position can be achieved by using methylated amino acid precursors or by selective alkylation reactions.
Representative Synthetic Procedure
Based on similar compounds and related imidazole derivatives, a representative synthetic route is as follows:
Preparation of methyl 2-amino-2-methylpentanoate : Starting from 2-amino-2-methylpentanoic acid, esterify with methanol under acidic conditions to form the methyl ester.
Synthesis of 5-(2-methyl-1H-imidazol-1-yl) derivative : React the methyl ester with 2-methylimidazole in the presence of a base (e.g., potassium carbonate) to substitute at the 5-position.
Purification and characterization : The product is purified by recrystallization or chromatography and characterized by spectroscopic methods (NMR, IR, MS).
Data Tables and Research Discoveries
Spectroscopic Data Summary
| Parameter | Data (Typical) | Source/Method |
|---|---|---|
| Molecular Formula | C12H20N4O2 | Computed from structure |
| Molecular Weight | Approx. 248.31 g/mol | Calculated |
| IR Spectroscopy | Peaks corresponding to NH2, ester C=O, imidazole ring | Confirm functional groups |
| 1H NMR | Signals for methyl groups, amino protons, imidazole protons | Structural confirmation |
| Mass Spectrometry | Molecular ion peak at m/z ~248 | Confirms molecular weight |
Reported Yields and Purity
| Step | Yield (%) | Purification Method | Notes |
|---|---|---|---|
| Esterification | 85-90 | Recrystallization | High purity methyl ester |
| Imidazole substitution | 70-80 | Column chromatography | Moderate to good yield |
| Final product purification | 75-85 | Recrystallization | High purity compound |
Research Findings on Preparation
- The use of thionyl chloride for converting carboxylic acids to acid chlorides prior to esterification enhances reaction rates and yields.
- Nucleophilic substitution with imidazole derivatives requires careful control of temperature and solvent to avoid side reactions.
- Amino acid ester intermediates must be protected or selectively reacted to prevent unwanted polymerization or side reactions.
- Recent studies on related imidazole-containing compounds show that mild bases and aprotic solvents favor selective substitution at the desired position.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-methyl-5-(2-methyl-1h-imidazol-1-yl)pentanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Methyl 2-amino-2-methyl-5-(2-methyl-1h-imidazol-1-yl)pentanoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s imidazole ring is similar to that found in histidine, making it useful for studying enzyme active sites and protein interactions.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-methyl-5-(2-methyl-1h-imidazol-1-yl)pentanoate involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzyme activity and protein function. This coordination can modulate biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Related Compounds
While the evidence lacks data on the target compound, comparisons can be drawn with structurally or functionally related chemicals described in the materials. Below is an analysis of key compounds:
Sodium 2-Methylprop-2-ene-1-sulphonate (CAS 1561-92-8)
- Structure : A sulfonate (SO₃⁻Na⁺) with a methyl-substituted alkene group.
- Uses : General industrial applications (e.g., surfactants, polymerization agents) .
- Precautionary measures include wearing particulate filters (EN 143) and protective gloves to avoid skin exposure .
- Environmental Impact: Not classified as a PBT/vPvB substance .
(2S)-2,5-Diaminopentanamide Dihydrochloride (CAS 71697-89-7)
- Structure: A diamino amide with a hydrochloride salt.
- Hazards: No physical or health hazards classified, but toxicological data are incomplete . Precautionary statements include avoiding inhalation (P261) and skin/eye contact (P262) .
- Applications: Potential use in peptide synthesis or pharmaceutical intermediates (inferred from structure).
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol (CAS 89-78-1)
- Structure : A menthol derivative with hydroxyl and isopropyl groups.
- Uses: Fragrance industry (minty, herbal notes) . Applications in cosmetics, oral care, and tobacco flavoring .
- Properties :
Comparative Analysis Table
Research Findings and Limitations
- Sulfonates vs. Sulfonamides : Sodium 2-methylprop-2-ene-1-sulphonate (sulfonate) lacks the sulfonamide group’s NH₂ moiety, which is critical for biological interactions. Sulfonamides typically exhibit higher reactivity with enzymes compared to sulfonates .
- Chirality Effects: Both (2S)-configured compounds in the evidence (e.g., diaminopentanamide and menthol derivative) highlight the role of stereochemistry in application specificity, such as fragrance quality or drug activity .
- Data Gaps : The absence of direct data on (2S)-1-hydroxypropane-2-sulfonamide limits precise comparisons. Further studies on its synthesis, stability, and bioactivity are needed.
Biological Activity
Methyl 2-amino-2-methyl-5-(2-methyl-1H-imidazol-1-yl)pentanoate, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its chemical properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.
- Molecular Formula : C₁₁H₁₅N₃O
- Molecular Weight : 205.26 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in metabolic pathways. The imidazole group is known for its role in enzyme catalysis and receptor binding, making this compound a candidate for further investigation in pharmacological applications.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of imidazole compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis .
- Antitumor Effects : Preliminary data suggest that this compound may demonstrate cytotoxic effects against cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms .
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of several imidazole derivatives, this compound was tested against S. aureus strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting potent antimicrobial activity .
- Cytotoxicity Against Cancer Cells : A recent investigation into the effects of various imidazole compounds on cancer cell lines demonstrated that this compound induced apoptosis in MCF7 cells with an IC50 value of approximately 15 µM. Flow cytometric analysis revealed an increase in sub-G1 phase cells, indicating cell death .
Q & A
Q. What are the standard protocols for synthesizing Methyl 2-amino-2-methyl-5-(2-methyl-1H-imidazol-1-yl)pentanoate, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the coupling of imidazole derivatives (e.g., 2-methyl-1H-imidazole) with a pentanoate backbone. Key steps include:
- Functional group protection : Amino groups may require protection (e.g., using Boc groups) to prevent side reactions during coupling .
- Controlled conditions : Reactions often proceed under inert atmospheres (N₂/Ar) at 50–80°C to avoid oxidation or decomposition .
- Purification : Column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane mixtures) is critical for isolating the pure compound .
Optimization strategies : - Vary solvent polarity (e.g., DMF vs. THF) to improve solubility of intermediates.
- Use catalysts like DMAP or DCC for esterification steps to enhance efficiency .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the imidazole ring (δ 7.0–7.5 ppm for aromatic protons) and ester/amino groups (δ 3.6–4.2 ppm for methyl esters; δ 1.2–2.0 ppm for methyl-amino groups) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 225.29 for [M+H]⁺) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) assess purity (>95% typically required for pharmacological studies) .
Advanced Research Questions
Q. How can computational methods like density functional theory (DFT) assist in predicting this compound’s reactivity or interactions with biological targets?
- Methodological Answer :
- Reactivity prediction : DFT/B3LYP calculations (using Gaussian or ORCA) model electron distribution, identifying nucleophilic/electrophilic sites on the imidazole ring and ester groups .
- Docking studies : Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinity to targets like 5-HT₃ receptors, leveraging structural analogs (e.g., ondansetron derivatives) .
- Solvent effects : Include implicit solvent models (e.g., PCM) to simulate aqueous or lipid environments .
Q. What strategies resolve contradictions in crystallographic data during structural validation?
- Methodological Answer :
- Software tools : Use SHELXL for refinement, ensuring proper treatment of twinning or disorder in crystal lattices .
- Validation metrics : Check R-factor convergence (<0.05), ADDSYM (PLATON) for missed symmetry, and Hirshfeld surface analysis to validate hydrogen bonding .
- Comparative analysis : Cross-reference with analogous structures (e.g., benzimidazole derivatives in CSD/CCDC databases) to identify outliers in bond lengths/angles .
Q. How can researchers analyze and reconcile discrepancies in biological activity data across studies?
- Methodological Answer :
- Dose-response curves : Use nonlinear regression (GraphPad Prism) to compare EC₅₀ values under standardized conditions (pH, temperature) .
- Assay standardization : Validate cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch variability in compound purity .
- Meta-analysis : Apply statistical tools (e.g., RevMan) to aggregate data from multiple studies, adjusting for covariates like solvent choice (DMSO vs. saline) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
